Furomine

Myocardial perfusion imaging Radiotracer kinetics Coronary artery disease

Furomine (CAS 142996-66-5) is a bis(oxolane) derivative with the chemical formula C20H32N2O4 and a molecular weight of 364.5 g/mol. It functions as a ligand that forms the coordination complex technetium-99m furifosmin (Tc-99m Q12), a cationic lipophilic radiotracer developed for myocardial perfusion imaging and parathyroid scintigraphy.

Molecular Formula C20H32N2O4
Molecular Weight 364.5 g/mol
CAS No. 142996-66-5
Cat. No. B137070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuromine
CAS142996-66-5
SynonymsFuromine
Molecular FormulaC20H32N2O4
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1(C(=CNCCNC=C2C(=O)C(OC2(C)C)(C)C)C(=O)C(O1)(C)C)C
InChIInChI=1S/C20H32N2O4/c1-17(2)13(15(23)19(5,6)25-17)11-21-9-10-22-12-14-16(24)20(7,8)26-18(14,3)4/h11-12,21-22H,9-10H2,1-8H3
InChIKeyWTJNRTWSVRJUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furomine (CAS 142996-66-5): Procurement-Ready Overview for Nuclear Medicine Tracer Development


Furomine (CAS 142996-66-5) is a bis(oxolane) derivative with the chemical formula C20H32N2O4 and a molecular weight of 364.5 g/mol . It functions as a ligand that forms the coordination complex technetium-99m furifosmin (Tc-99m Q12), a cationic lipophilic radiotracer developed for myocardial perfusion imaging and parathyroid scintigraphy . Furomine was marketed as a component of the TechneScan Q12 radiopharmaceutical kit, which also contained trifosmine, and received regulatory approval in France in 1997 . The compound exhibits a predicted boiling point of 497.9 ± 45.0 °C and density of 1.105 ± 0.06 g/cm³ .

Furomine Differentiation: Why Structural Analogs and Alternative Tc-99m Ligands Cannot Be Interchanged


Furomine cannot be generically substituted with other technetium-99m ligands due to fundamental differences in myocardial extraction, retention kinetics, and tissue biodistribution that directly impact diagnostic accuracy and imaging protocol efficiency. Comparative studies demonstrate that the myocardial retention of Tc-99m Q12 (0.09 ± 0.03 mL/g/min) is significantly lower than that of sestamibi (0.32 ± 0.13 mL/g/min) in a porcine model , and the heart-to-lung activity ratio of Q12 (1.56 ± 0.191) is significantly inferior to sestamibi (1.94 ± 0.197) in human subjects . These quantitative differences translate to distinct imaging characteristics that cannot be replicated by simply exchanging one Tc-99m ligand for another. Furthermore, Furomine's unique property of shorter thyroid retention compared to sestamibi and tetrofosmin provides a specific advantage in parathyroid scintigraphy that is not shared by alternative tracers .

Furomine Quantitative Differentiation: Head-to-Head Evidence vs. Sestamibi, Tetrofosmin, and Thallium-201


Myocardial Retention: Furomine (Q12) vs. Sestamibi and Tetrofosmin in Porcine Model

In a direct head-to-head comparison using a porcine model with microsphere-determined flow, the absolute myocardial retention of Tc-99m Q12 (Furomine-derived tracer) was significantly lower than that of sestamibi . The mean retention values were 0.09 ± 0.03 mL/g/min for Q12 versus 0.32 ± 0.13 mL/g/min for sestamibi (p < 0.01) . This quantitative difference establishes that Furomine's myocardial extraction fraction is substantially lower than the reference standard Tc-99m sestamibi under identical experimental conditions.

Myocardial perfusion imaging Radiotracer kinetics Coronary artery disease

Heart-to-Lung Activity Ratio: Furomine (Q12) vs. Sestamibi in Human Coronary Artery Disease Patients

A comparative clinical study in 21 patients with coronary artery disease quantified the heart-to-lung activity ratio of Tc-99m Q12 versus Tc-99m sestamibi at 60 minutes post-injection under resting conditions . The heart-to-lung ratio for Q12 (1.56 ± 0.191) was significantly lower than that of sestamibi (1.94 ± 0.197; p < 0.01) . However, the heart-to-whole-body ratios (0.027 ± 0.012 for Q12 vs. 0.026 ± 0.004 for sestamibi; p < 0.76) showed no significant difference .

Nuclear cardiology Image quality metrics Tracer biodistribution

Diagnostic Accuracy for Coronary Artery Disease: Furomine (Q12) vs. Thallium-201 in Human Subjects

In a comparative study of 20 patients with angiographically documented coronary artery disease and 10 normal subjects, Tc-99m Q12 demonstrated diagnostic performance comparable to thallium-201 . A corresponding myocardial defect was detected in 17 of 20 patients with Q12 versus 18 of 20 with thallium-201 (difference not significant) . Agreement for regional perfusion defect detection was excellent (kappa = 0.88) . Critically, the Q12 imaging protocol could be completed in 100 minutes using a rest-exercise sequence, offering a significant workflow advantage over thallium-201 protocols .

Coronary artery disease detection SPECT imaging Diagnostic performance

Heart-to-Liver Activity Ratio: Furomine (Q12) vs. Tc-99m Q3 in Human Subjects

A direct comparative study in 10 patients with angiographically defined coronary anatomy evaluated the heart-to-liver activity ratio of Tc-99m Q12 versus Tc-99m Q3 at 20 minutes post-injection under resting conditions . The mean heart-to-liver activity ratio for Q12 was 0.78 compared to 0.54 for Q3 (p < 0.0001) . This 44% higher heart-to-liver ratio for Q12 indicates superior hepatic clearance and reduced liver background activity.

Tracer biodistribution Hepatic clearance Image artifact reduction

Thyroid Retention Kinetics: Furomine (Q12) vs. Sestamibi and Tetrofosmin in Parathyroid Scintigraphy

In a prospective study of 12 patients with hyperparathyroidism, Tc-99m Q12 correctly identified parathyroid adenomas by focal prolonged tracer retention in 10 of 12 patients . The retention half-times in parathyroid adenomas ranged from 0.5 to 1.8 hours (mean 1.27 h), while thyroid retention half-times ranged from 0.3 to 1.2 hours (mean 1.05 h) . In comparison to sestamibi (MIBI) and tetrofosmin, Q12 displays short retention in the thyroid gland, which is described as advantageous for parathyroid imaging .

Parathyroid adenoma imaging Thyroid washout Subtraction scintigraphy

Furomine Best-Fit Research and Clinical Application Scenarios Based on Comparative Evidence


Nuclear Cardiology Research Requiring Rapid Imaging Protocols with Tc-99m

Furomine-derived Tc-99m Q12 is optimally suited for research protocols where a rest-exercise imaging sequence must be completed within approximately 100 minutes, as demonstrated in comparative studies against thallium-201 . The tracer provides diagnostic accuracy comparable to thallium-201 (kappa = 0.88 for regional defect agreement) while eliminating the 4-hour redistribution delay inherent to thallium protocols .

Parathyroid Scintigraphy with Early-Phase Thyroid Washout Requirement

Furomine demonstrates short thyroid retention (mean half-time 1.05 h) compared to sestamibi and tetrofosmin, making it particularly advantageous for parathyroid adenoma detection where rapid thyroid clearance improves lesion-to-background contrast in early imaging phases . In a clinical series, Q12 correctly identified parathyroid adenomas in 10 of 12 patients with hyperparathyroidism .

Tracer Biodistribution Studies Requiring Reduced Hepatic Interference

Furomine's superior heart-to-liver activity ratio (0.78) compared to Tc-99m Q3 (0.54; p < 0.0001) at 20 minutes post-injection makes it a preferred ligand for myocardial perfusion imaging studies where subdiaphragmatic activity from hepatic uptake can obscure inferior wall assessments .

Comparative Tracer Kinetics Research in Isolated Perfused Heart Models

Furomine's well-characterized biphasic myocardial clearance kinetics have been quantified in isolated perfused rat heart models, with early-phase retention of 56.8 ± 1.8% (control), 49.2 ± 2.2% (hypoxia), and 63.7 ± 2.1% (very low flow) . This established dataset enables Furomine to serve as a reference compound for mechanistic studies investigating the effects of flow and oxygenation on cationic tracer retention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furomine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.